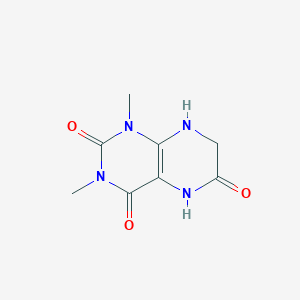
2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl- is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folic acid and its derivatives. This compound’s unique structure and properties make it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl- typically involves multi-step organic reactions. Common starting materials include guanine derivatives and other nitrogen-containing heterocycles. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems might be employed.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction to lower oxidation states or hydrogenation.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher pteridine derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action for 2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. These may include enzyme inhibition, receptor binding, or modulation of metabolic processes. Detailed studies are required to elucidate the exact mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Folic Acid: A well-known pteridine derivative with significant biological importance.
Methotrexate: A pteridine-based drug used in chemotherapy.
Uniqueness
2,4,6(3H)-Pteridinetrione, 1,5,7,8-tetrahydro-1,3-dimethyl- is unique due to its specific structural features and reactivity. Its distinct properties make it valuable for specialized applications in various scientific fields.
Eigenschaften
Molekularformel |
C8H10N4O3 |
|---|---|
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
1,3-dimethyl-7,8-dihydro-5H-pteridine-2,4,6-trione |
InChI |
InChI=1S/C8H10N4O3/c1-11-6-5(10-4(13)3-9-6)7(14)12(2)8(11)15/h9H,3H2,1-2H3,(H,10,13) |
InChI-Schlüssel |
CXTFFJRORYKAQD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [4-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13803543.png)
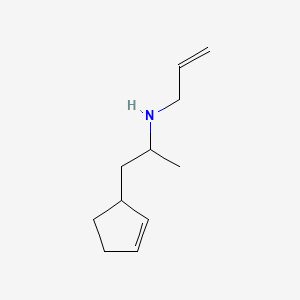
![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-](/img/structure/B13803564.png)

![4-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]morpholine](/img/structure/B13803583.png)
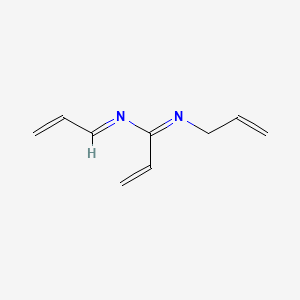
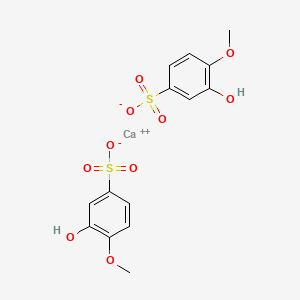
![(3-heptyl-5-hydroxyphenyl) 2-[(2S,3R,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate](/img/structure/B13803602.png)
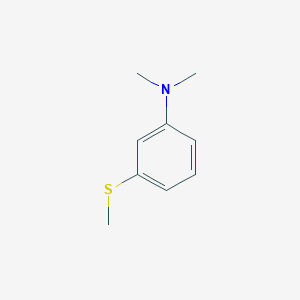
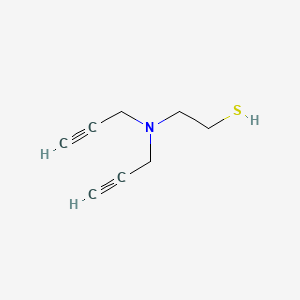
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-4,5',7,9,13-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B13803615.png)
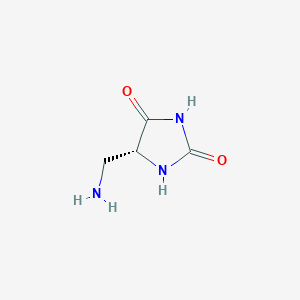
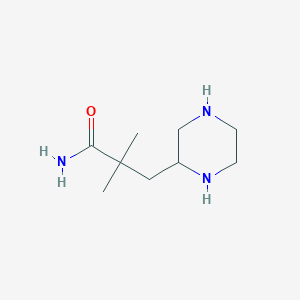
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803643.png)
